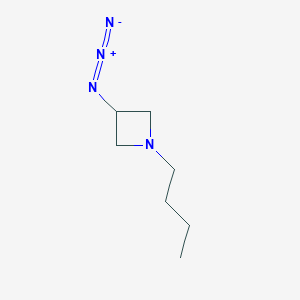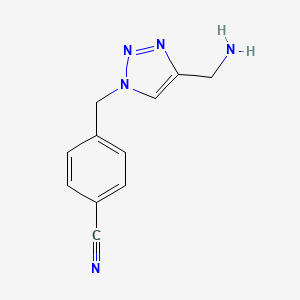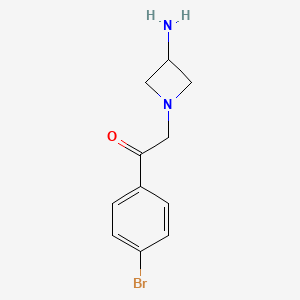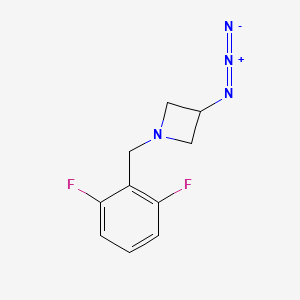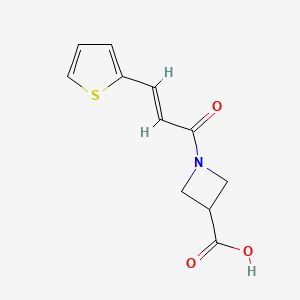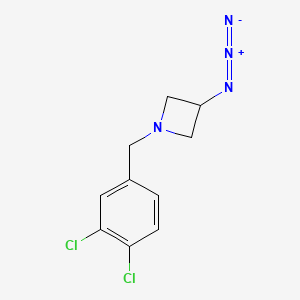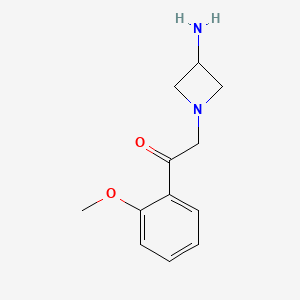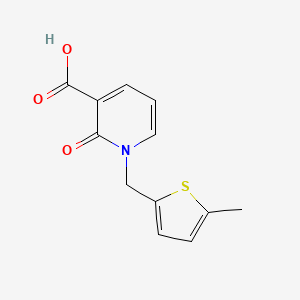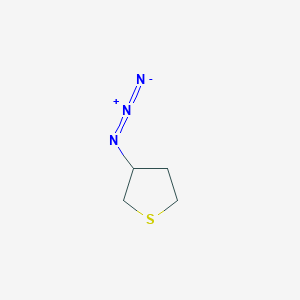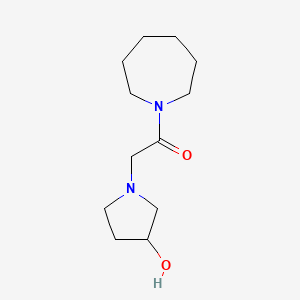
1-(Azepan-1-yl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one
説明
1-(Azepan-1-yl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one, also known as 1-Azepan-2-yl-3-hydroxypyrrolidine, is a synthetic compound with a wide range of potential applications in scientific research. It was first synthesized in the laboratory of Professor Y. Kato in Japan in the early 2000s. This compound has since been studied for its potential use in various applications, including medicinal chemistry, biochemistry, and pharmacology.
科学的研究の応用
1-(Azepan-1-yl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-onel-3-hydroxypyrrolidine has been studied for its potential use in a variety of scientific research applications. It has been used in medicinal chemistry to study the structure-activity relationships of various compounds. In biochemistry, it has been used to study the effects of various drugs on cellular metabolism. In pharmacology, it has been used to study the pharmacokinetics and pharmacodynamics of various drugs. In addition, it has been used in the development of new drugs and in the synthesis of various pharmaceutical intermediates.
作用機序
1-(Azepan-1-yl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-onel-3-hydroxypyrrolidine is believed to act as an agonist of muscarinic receptors. It binds to these receptors and stimulates their activity, resulting in the activation of various intracellular signaling pathways. In addition, it is believed to act as an antagonist of serotonin receptors, which can lead to the inhibition of serotonin reuptake and the inhibition of serotonin-mediated neurotransmission.
Biochemical and Physiological Effects
1-(Azepan-1-yl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-onel-3-hydroxypyrrolidine has been studied for its potential effects on biochemical and physiological processes. In animal studies, it has been shown to increase the levels of dopamine and serotonin in the brain. It has also been shown to reduce the levels of cortisol, a hormone that is associated with stress and anxiety. In addition, it has been shown to increase the levels of acetylcholine, a neurotransmitter that plays a role in learning and memory.
実験室実験の利点と制限
1-(Azepan-1-yl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-onel-3-hydroxypyrrolidine has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize and is readily available in the laboratory. In addition, it is relatively stable and has a long shelf life. However, it is also relatively expensive and can be difficult to handle in the laboratory.
将来の方向性
1-(Azepan-1-yl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-onel-3-hydroxypyrrolidine has a wide range of potential applications in scientific research. Future research could focus on its potential use in the development of new drugs, the study of its mechanism of action, and its potential use in the synthesis of various pharmaceutical intermediates. In addition, further research could focus on its potential effects on biochemical and physiological processes, such as its potential effects on the levels of neurotransmitters in the brain. Finally, further research could focus on its potential use in the treatment of various diseases, such as depression and anxiety.
特性
IUPAC Name |
1-(azepan-1-yl)-2-(3-hydroxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c15-11-5-8-13(9-11)10-12(16)14-6-3-1-2-4-7-14/h11,15H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLWDKVYJNVAEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2CCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-2-(3-hydroxypyrrolidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






